1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and related compounds often involves selective preparation methods using specific reagents and conditions to introduce bromo, fluoro, and trifluoromethoxy groups to the benzene ring. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a structurally related compound, can be prepared by treatment of 1,3-bis(fluoromethyl)benzene with dibromo-5,5-dimethylhydantoin in acidic media, demonstrating the manipulation of fluoro and bromo substituents on the benzene ring (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The geometric structure and conformational properties of related fluoro(trifluoromethoxy)benzenes have been investigated through various methods such as gas electron diffraction and quantum chemical calculations. Studies on 4-fluoro(trifluoromethoxy)benzene, a compound with similar substituents, reveal a preference for a perpendicular conformation of the C-O-C plane relative to the benzene ring, showcasing the influence of fluorine atoms on molecular conformation (Shishkov et al., 2004).
Chemical Reactions and Properties
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene participates in various chemical reactions, acting as a versatile starting material for organometallic synthesis. It can form synthetically useful intermediates with magnesium, lithium, and copper, highlighting its reactivity and utility in forming complex organometallic compounds (Porwisiak & Schlosser, 1996).
Physical Properties Analysis
The study of the physical properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and similar compounds includes investigations into their fluorescence spectra and quenching behaviors. For instance, the fluorescence spectra of related fluoro(trifluoromethyl)benzenes in the gas phase have been explored, providing insights into their photophysical processes and the effects of various substituents on these properties (Al-ani, 1973).
Scientific Research Applications
Synthesis of Naphthalenes and Naphthols : This compound has been used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. These naphthalenes can be further modified to produce various derivatives, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Intermediates for Organofluorine Compounds : It serves as a versatile intermediate in the synthesis of a variety of new organofluorine compounds. This indicates its importance in the development of fluorine-containing pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).
Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is a starting material for synthesizing various organometallic intermediates, showcasing the broader utility of bromo-trifluoromethyl benzenes in organometallic chemistry (Porwisiak & Schlosser, 1996).
Spectroscopic Studies : The compound has been studied for its vibrational and electronic absorption spectra, contributing to our understanding of the electronic structures of trisubstituted benzenes (Aralakkanavar et al., 1991).
Halogenation Reactions : It's been used to study controlled chlorination and bromination reactions, providing insights into the chemical reactivity and stability of trifluoromethoxy benzenes (Herkes, 1977).
Radiosynthesis : This compound has been used in the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene, demonstrating its potential in developing new imaging agents for positron emission tomography (PET) (Namolingam et al., 2001).
Gas Electron Diffraction Studies : It has been examined using gas electron diffraction and quantum chemical calculations to understand its geometric structure and conformational properties (Shishkov et al., 2004).
Coordination Chemistry : Related compounds have been used in coordination chemistry to create new types of fluorocarbon complexes, expanding the applications of fluorocarbons in materials science (Plenio et al., 1997).
Safety And Hazards
This compound is classified as a skin irritant (Category 2, H315) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHSGBETSENAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622230 | |
Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
CAS RN |
168971-68-4 | |
Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168971-68-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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